Ethyl 3-amino-4-methylpentanoate hydrochloride
Description
Ethyl 3-amino-4-methylpentanoate hydrochloride (CAS: 864871-50-1) is a primary amine hydrochloride salt with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . Structurally, it features a branched pentanoate backbone with an ethyl ester group, a methyl substituent at the 4-position, and a protonated amino group at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate.
Properties
IUPAC Name |
ethyl 3-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWFIWKNHMVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80914-30-3 | |
| Record name | Ethyl 3-amino-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-4-methylpentanoate hydrochloride can be synthesized through a multi-step process involving the esterification of 3-amino-4-methylpentanoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 3-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Key Structural and Molecular Differences
The following table summarizes critical distinctions between Ethyl 3-amino-4-methylpentanoate hydrochloride and analogous compounds:
Physicochemical and Functional Comparisons
- Chain Length and Branching: this compound’s shorter, branched chain contrasts with Ethyl 3-amino-5-methylhexanoate hydrochloride’s extended hexanoate backbone. The latter’s higher molecular weight (209.71 vs. 195.69 g/mol) may enhance membrane permeability in drug delivery systems .
- Aromatic vs. Aliphatic Derivatives: Compounds like Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride introduce aromaticity, which significantly alters electronic properties and binding affinity to biological targets (e.g., receptors or enzymes) .
- Substituent Effects: The presence of methoxy or isobutoxy groups in Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride increases steric hindrance and metabolic stability, making it suitable for prolonged-action pharmaceuticals .
Research and Industrial Relevance
This compound’s discontinued commercial status highlights the need for alternative synthetic routes or substitutes. Meanwhile, its aromatic analogs (e.g., Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride) are gaining traction in neuroscience research due to their structural similarity to neurotransmitters .
Biological Activity
Ethyl 3-amino-4-methylpentanoate hydrochloride (also known as EMMPH) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by an ethyl ester group, an amino group, and a methyl group attached to a pentanoate backbone. Its structure can be represented as follows:
This compound exhibits properties that make it a candidate for modulating neurotransmitter release, particularly through interactions with synaptic vesicle proteins, which influence neuronal activity.
The biological activity of EMMPH is primarily attributed to its ability to modulate neurotransmitter release. It is believed to interact with synaptic vesicles, enhancing or inhibiting the release of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid). This modulation can lead to various pharmacological effects, including:
- Anticonvulsant Properties : EMMPH has shown potential in the treatment of epilepsy by stabilizing neuronal excitability.
- Neuroprotective Effects : By influencing neurotransmitter dynamics, it may protect against neurodegenerative conditions.
Antitumor Activity
A study investigated the synthesis of amino acid ester derivatives similar to EMMPH and their antitumor activity against various cancer cell lines. Although the primary focus was on other derivatives, it provided insights into how structural analogs could exhibit significant inhibitory effects on cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| EMMPH | HL-60 | Not directly tested | Potentially active |
| Fluorouracil | BEL-7402 | 0.5 | Standard control |
Neurotransmitter Modulation
In vitro studies have demonstrated that EMMPH can modulate glutamate release in neuronal cultures. This property suggests its potential utility in treating disorders characterized by glutamatergic dysregulation, such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of EMMPH, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(aminomethyl)-3-ethylpentanoate | C8H17NO2 | Different substitution pattern affecting its activity |
| Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate | C13H17NO2 | Contains an aromatic ring, altering biological interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
